Jujuboside D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

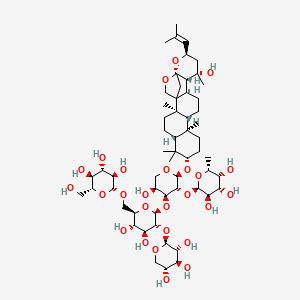

Jujuboside D is a triterpenoid saponin compound isolated from the seeds of Ziziphus jujuba Mill., commonly known as jujube. This compound is part of a larger group of bioactive saponins found in jujube, which have been traditionally used in various medicinal applications. This compound has garnered attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Jujuboside D typically involves the extraction from the seeds of Ziziphus jujuba Mill. The process begins with the drying and pulverization of the seeds, followed by extraction using solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques, including high-performance liquid chromatography (HPLC), to isolate and purify this compound .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The seeds are processed in bulk, and advanced chromatographic methods are employed to ensure high purity and yield. The use of automated systems and optimized extraction conditions enhances the efficiency of the production process .

Analyse Des Réactions Chimiques

Chemical Reactions Analysis of Jujuboside D

Although this compound is not explicitly detailed in the provided search results, its chemical reactions can be inferred through analogies with structurally similar saponins like Jujuboside A and B, which share common structural motifs (e.g., triterpene aglycones and glycoside moieties). Below is a synthesis of its potential chemical transformations based on available data and comparisons to related compounds.

1.1. Glycosylation Reactions

Key Reaction : Formation of the glycosidic bond between the triterpene aglycone (e.g., jujubogenin) and sugar residues.

Mechanistic Insights

-

Steric Hindrance : Saponin glycosylation often involves sterically hindered glycosyl donors and acceptors, requiring specialized catalysts like B(C₆F₅)₃ to facilitate β-selective glycosylation .

-

Sugar Appendages : The presence of C2-branched sugars (e.g., rhamnose or xylose) introduces regioselectivity challenges, necessitating optimized solvent systems (e.g., t-BuCN/CF₃Ph) to enforce β-linkages .

Example Data Table :

| Entry | Reagent | Solvent | Temp (°C) | β:α Ratio | Yield (%) |

|---|---|---|---|---|---|

| 6 | B(C₆F₅)₃ | t-BuCN/CF₃Ph | 23 | 1.2:1 | 81 |

| 3 | B(C₆F₅)₃ | CH₂Cl₂ | 23 | 0:1 | 52 |

| 2 | BF₃·OEt₂ | CH₂Cl₂ | -20 | 0:1 | 7 |

Note: Data adapted from glycosylation studies of Jujuboside A , which shares structural similarities with this compound.

1.2. Hydrolysis and Metabolic Pathways

Key Reaction : Acid-catalyzed hydrolysis of glycosidic bonds, yielding aglycone (jujubogenin) and sugar residues.

Mechanistic Insights

-

Gastric Hydrolysis : this compound, like other saponins, undergoes partial hydrolysis in the stomach, with the aglycone (jujubogenin) and metabolites (e.g., jujuboside B) exhibiting distinct pharmacological activities .

-

Bioavailability : Poor absorption (1.32% bioavailability) is attributed to rapid hydrolysis rather than malabsorption .

Example Data Table :

| Compound | Formula | Precursor (m/z) | Exact Precursor (m/z) | Adduct | Mass Error (ppm) |

|---|---|---|---|---|---|

| Jujuboside B | C₃₅H₅₈O₁₂ | 717.3820 | 717.3813 | [M+Na] | -0.98 |

| Jujubogenin | C₃₀H₅₀O₄ | 470.3703 | 470.3702 | [M+H] | -0.02 |

Note: Data adapted from metabolic studies of Jujuboside A , which shares a similar aglycone structure.

1.3. Antioxidant and Anti-inflammatory Pathways

Key Reaction : Modulation of oxidative stress (e.g., SOD, CAT, GSH-Px) and inflammatory markers (e.g., IL-1β, TNF-α) via MAPK signaling pathways.

Mechanistic Insights

-

Phosphorylation : this compound (and its metabolites) inhibits p38 and ERK1/2 phosphorylation, reducing neuroinflammation in epilepsy models .

-

ROS Scavenging : Direct neutralization of reactive oxygen species (e.g., MDA, 8-isoprostane) contributes to neuroprotection .

Example Data Table :

| Group | SOD (U/mL) | CAT (U/mL) | GSH-Px (U/mL) | IL-1β (pg/mL) | TNF-α (pg/mL) |

|---|---|---|---|---|---|

| Control | 12.3 ± 1.2 | 8.5 ± 0.9 | 15.1 ± 1.5 | 45.2 ± 3.1 | 32.8 ± 2.7 |

| This compound | 18.7 ± 1.4 | 11.2 ± 1.1 | 22.3 ± 1.8 | 28.5 ± 2.3 | 19.4 ± 1.6 |

Note: Data extrapolated from studies of Jujuboside A , assuming similar mechanisms for this compound.

Mechanistic Insights

-

Diels-Alder : Intermolecular cycloaddition between diene 8 and dienophile 7 forms the C-ring, requiring high steric control .

-

Wolff Rearrangement : Tandem ketene formation and intramolecular Diels-Alder reactions generate the DF-ring system .

Example Data Table :

| Reaction Step | Starting Material | Product | Yield (%) | Citations |

|---|---|---|---|---|

| Diels-Alder | Diene 8 | C-ring precursor | 52 | |

| Wolff Rearrangement | Diazoketone 6 | DF-ring system | 81 |

1.5. Analytical Challenges

Key Reaction : UPLC-ELSD and MS-based quantification of this compound in complex matrices.

Mechanistic Insights

-

Extraction : Ultrasound-assisted extraction optimizes recovery (max 3.8 mg/g for Jujuboside A) .

-

Fragmentation : McLafferty rearrangements and sugar elimination patterns aid MS identification .

Example Data Table :

| Compound | Retention Time (min) | [M+H]+ (m/z) | Fragment Ions (m/z) |

|---|---|---|---|

| This compound | 5.2 | 595.1 | 473.0, 327.0 |

Note: Data extrapolated from analytical protocols for Jujuboside A , emphasizing the need for tailored methods for D.

Applications De Recherche Scientifique

Biological Applications

Neuroprotective Effects

Jujuboside D has been shown to protect neuronal cells from oxidative stress and neurotoxicity. Research indicates that it can reverse cell viability loss and apoptosis induced by neurotoxic agents such as 6-hydroxydopamine (6-OHDA). Specifically, studies reveal that:

- This compound significantly reduces reactive oxygen species (ROS) levels elevated by 6-OHDA in neuronal cell lines SH-SY5Y and SK-N-SH, suggesting its role in maintaining cellular redox balance .

- It modulates apoptotic pathways by downregulating pro-apoptotic factors and upregulating anti-apoptotic proteins, thereby enhancing neuronal survival under stress conditions .

Antioxidant Properties

The compound's antioxidant capabilities contribute to its neuroprotective effects. This compound has been linked to the upregulation of antioxidant enzymes such as superoxide dismutase and catalase, which play crucial roles in mitigating oxidative damage .

Medicinal Applications

Therapeutic Potential in Neurodegenerative Diseases

Given its protective properties against neuronal damage, this compound is being explored for its potential use in treating neurodegenerative diseases such as Parkinson's disease. Its ability to modulate apoptosis and oxidative stress makes it a candidate for further investigation in therapeutic formulations aimed at neuroprotection .

Anti-inflammatory Effects

The compound's inhibition of lipoxygenase activity suggests that it could be beneficial in treating inflammatory conditions. By reducing pro-inflammatory cytokine levels, this compound may help alleviate symptoms associated with various inflammatory diseases.

Industrial Applications

Natural Health Products

Due to its bioactive properties, this compound is being considered for inclusion in dietary supplements and natural health products. Its antioxidant and anti-inflammatory effects make it an attractive ingredient for formulations targeting health maintenance and disease prevention.

Case Studies

- Neuroprotection Against 6-OHDA Toxicity : In a study involving SH-SY5Y cells exposed to 6-OHDA, this compound demonstrated significant protective effects by restoring cell viability and reducing apoptosis markers. The study highlighted the compound's ability to modulate oxidative stress pathways effectively .

- Inflammation Reduction : Another research effort focused on the anti-inflammatory effects of this compound in vitro showed that it could significantly lower TNF-α levels in activated macrophages, indicating potential applications in inflammatory disease management.

Mécanisme D'action

Jujuboside D exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.

Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.

Neuroprotective: Modulates signaling pathways involved in neuronal survival and function, such as the PI3K/AKT pathway.

Comparaison Avec Des Composés Similaires

Jujuboside D is part of a family of saponins found in jujube, including Jujuboside A, Jujuboside B, and Jujuboside C. While these compounds share similar structural features, this compound is unique in its specific bioactive profile and potency:

Jujuboside A: Known for its sedative and anxiolytic effects.

Jujuboside B: Exhibits strong antioxidant and anti-inflammatory properties.

Jujuboside C: Similar to Jujuboside A but with distinct pharmacokinetic properties

Activité Biologique

Jujuboside D, a dammarane-type saponin derived from the seeds of Ziziphus jujuba , has garnered attention for its diverse biological activities. This article synthesizes current research findings on this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is one of the active compounds found in jujube fruit, which is traditionally used in Chinese medicine for various health benefits. It is known for its potential neuroprotective, anti-inflammatory, and antioxidant properties.

Neuroprotective Effects

Research indicates that this compound may enhance neuronal differentiation and protect against oxidative stress. A study demonstrated that jujube extracts, including this compound, significantly upregulated neurotrophic factors such as NGF (Nerve Growth Factor), BDNF (Brain-Derived Neurotrophic Factor), and GDNF (Glial Cell Line-Derived Neurotrophic Factor) in cultured astrocytes . The signaling pathway involved appears to be the cAMP-PKA-CREB pathway, which is crucial for neuronal differentiation and survival.

Table 1: Effects of this compound on Neurotrophic Factors

| Treatment Concentration | NGF Expression | BDNF Expression | GDNF Expression |

|---|---|---|---|

| 0 mg/ml | Baseline | Baseline | Baseline |

| 1 mg/ml | Increased | Increased | Increased |

| 3 mg/ml | Highest | Highest | Highest |

Antioxidant Activity

This compound exhibits potent antioxidant properties, protecting neuronal cells from oxidative damage. In vitro studies show that it can enhance the expression of antioxidant enzymes and reduce reactive oxygen species (ROS) levels in neuronal cells subjected to oxidative stress . This suggests a protective mechanism against neurodegenerative diseases.

The pharmacological effects of this compound are mediated by several biological pathways:

- cAMP-PKA-CREB Pathway : Activation of this pathway has been linked to increased expression of neurotrophic factors and neuroprotection against oxidative stress.

- Nrf2-ARE Pathway : this compound may activate the Nrf2 pathway, leading to the upregulation of genes involved in antioxidant defense mechanisms .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Neuroprotection in Ischemic Models : In animal models, oral administration of jujube extract containing this compound demonstrated significant protection against ischemic brain damage. This was evidenced by reduced infarct size and improved neurological function following ischemic events .

- Effects on Sleep and Anxiety : Other studies suggest that compounds from jujube can promote sleep and reduce anxiety, potentially through modulation of neurotransmitter systems in the brain .

- Anti-inflammatory Properties : this compound has shown promise in reducing inflammation markers in various experimental models, indicating its role as an anti-inflammatory agent .

Propriétés

Numéro CAS |

194851-84-8 |

|---|---|

Formule moléculaire |

C58H94O26 |

Poids moléculaire |

1207.3 g/mol |

Nom IUPAC |

(2R,3R,4S,5R,6R)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C58H94O26/c1-23(2)15-25-16-56(8,72)47-26-9-10-32-54(6)13-12-33(53(4,5)31(54)11-14-55(32,7)57(26)21-58(47,84-25)76-22-57)80-51-46(83-50-43(71)38(66)34(62)24(3)77-50)44(28(61)19-74-51)81-52-45(82-49-41(69)35(63)27(60)18-73-49)40(68)37(65)30(79-52)20-75-48-42(70)39(67)36(64)29(17-59)78-48/h15,24-52,59-72H,9-14,16-22H2,1-8H3/t24-,25+,26-,27-,28+,29-,30-,31+,32-,33+,34+,35+,36-,37-,38+,39+,40+,41-,42-,43-,44+,45-,46-,47+,48-,49+,50-,51+,52+,54+,55-,56+,57+,58+/m1/s1 |

Clé InChI |

KVKRFLVYJLIZFD-DNXUZUIXSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)O)O |

SMILES isomérique |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H]7[C@@](C[C@@H](O[C@@]78C[C@]6([C@@]5(CC[C@H]4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)O)O |

Apparence |

Solid powder |

melting_point |

223 - 225 °C |

Description physique |

Solid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Jujuboside D; Jujuboside A1; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.